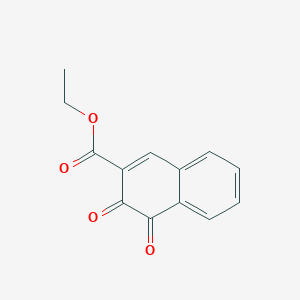
Ethyl 3,4-dioxo-3,4-dihydronaphthalene-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3,4-dioxo-3,4-dihydronaphthalene-2-carboxylate is a chemical compound with the molecular formula C13H10O5 It is a derivative of naphthalene, characterized by the presence of two oxo groups at the 3 and 4 positions and an ethyl ester group at the 2 position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3,4-dioxo-3,4-dihydronaphthalene-2-carboxylate typically involves the reaction of 1-naphthol derivatives with ethyl 2,3-dibromopropanoate in the presence of potassium carbonate (K2CO3) in refluxing acetone for 28 hours . This reaction leads to the formation of the desired compound in varying yields.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
化学反应分析
Types of Reactions: Ethyl 3,4-dioxo-3,4-dihydronaphthalene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
Ethyl 3,4-dioxo-3,4-dihydronaphthalene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of ethyl 3,4-dioxo-3,4-dihydronaphthalene-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The oxo groups and the ester functionality allow the compound to form hydrogen bonds and other interactions with biological molecules, potentially inhibiting enzyme activity or modulating receptor function.
相似化合物的比较
Ethyl 2,3-dihydronaphtho[1,2-b]furan-2-carboxylate: A related compound with a furan ring fused to the naphthalene core.
4-(3-amino-1,4-dioxo-1,4-dihydronaphthalene-2-ylamino)-4-oxobutanoic acid: Another derivative with similar structural features.
Uniqueness: Ethyl 3,4-dioxo-3,4-dihydronaphthalene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
CAS 编号 |
89509-96-6 |
|---|---|
分子式 |
C13H10O4 |
分子量 |
230.22 g/mol |
IUPAC 名称 |
ethyl 3,4-dioxonaphthalene-2-carboxylate |
InChI |
InChI=1S/C13H10O4/c1-2-17-13(16)10-7-8-5-3-4-6-9(8)11(14)12(10)15/h3-7H,2H2,1H3 |
InChI 键 |
KRTLKSOEAICSFF-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC2=CC=CC=C2C(=O)C1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


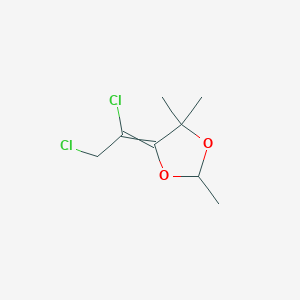
![5-(Dimethylamino)-2-phenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B14383072.png)

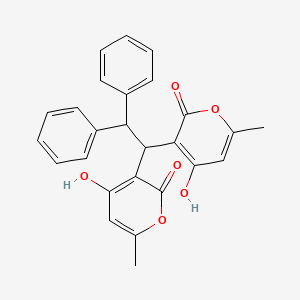
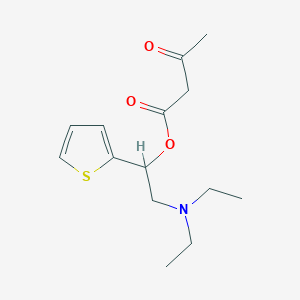
![1-Nitro-4-(2-{2-[2-(2-phenoxyethoxy)ethoxy]ethoxy}ethoxy)benzene](/img/structure/B14383106.png)


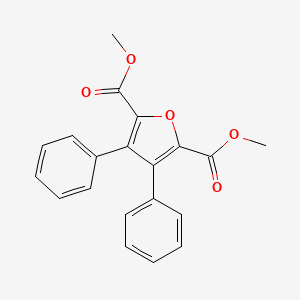
![1-[(Z)-1,3-diphenyl-3-phenyliminoprop-1-enyl]-3-propylurea](/img/structure/B14383120.png)
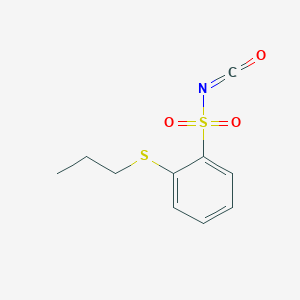
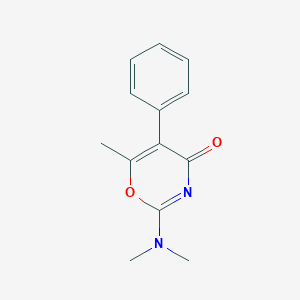
![5-[(Dimethylamino)methylidene]nonane-4,6-dione](/img/structure/B14383158.png)

